molecular formula C12H14N2O B15078330 N'-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide CAS No. 308134-44-3

N'-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide

Cat. No.: B15078330
CAS No.: 308134-44-3
M. Wt: 202.25 g/mol
InChI Key: HEGJEOJCUMZSJB-PEGOPYGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide typically involves the condensation reaction between acetohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The general reaction scheme is as follows:

Acetohydrazide+Aldehyde/KetoneN’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide\text{Acetohydrazide} + \text{Aldehyde/Ketone} \rightarrow \text{N'-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide} Acetohydrazide+Aldehyde/Ketone→N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Mechanism of Action

The mechanism of action of N’-(1-Methyl-3-phenyl-2-propenylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact pathways and molecular targets can vary depending on the specific application and context

Properties

CAS No.

308134-44-3

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide

InChI

InChI=1S/C12H14N2O/c1-10(13-14-11(2)15)8-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,15)/b9-8+,13-10+

InChI Key

HEGJEOJCUMZSJB-PEGOPYGQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=NNC(=O)C)C=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.